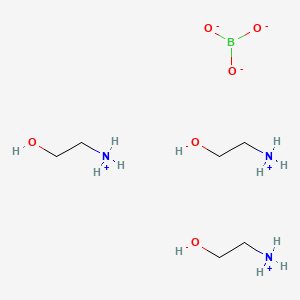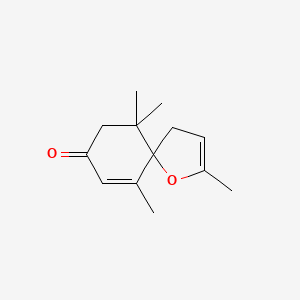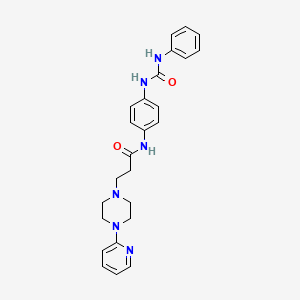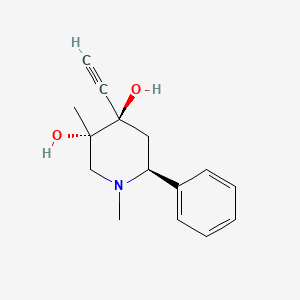
2-(Bis(2-chloroethyl)amino)-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bis(2-chloroethyl)amino)-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one is a complex organic compound known for its significant applications in medicinal chemistry. This compound is a derivative of nitrogen mustard, a class of cytotoxic organic compounds that have been used in chemotherapy due to their ability to alkylate DNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bis(2-chloroethyl)amino)-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one typically involves the reaction of diethanolamine with thionyl chloride in dichloroethane. The reaction mixture is heated to 50°C, resulting in the formation of bis(2-chloroethyl)amine hydrochloride . This intermediate is then reacted with appropriate reagents to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Bis(2-chloroethyl)amino)-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can yield a wide range of substituted products.
Scientific Research Applications
2-(Bis(2-chloroethyl)amino)-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical tool.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Bis(2-chloroethyl)amino)-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one involves the formation of aziridinium ions through intramolecular displacement of the chloride by the amine nitrogen. These aziridinium ions then alkylate DNA, leading to the formation of interstrand cross-links. This disrupts DNA synthesis and transcription, ultimately leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Cyclophosphamide: Another nitrogen mustard derivative used in chemotherapy.
Chlorambucil: A nitrogen mustard used to treat chronic lymphocytic leukemia.
Melphalan: Used to treat multiple myeloma and ovarian carcinoma.
Uniqueness
2-(Bis(2-chloroethyl)amino)-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one is unique due to its specific structure, which allows it to form stable aziridinium ions that effectively alkylate DNA. This makes it particularly potent as a cytotoxic agent compared to other similar compounds .
Properties
CAS No. |
156454-77-2 |
|---|---|
Molecular Formula |
C11H13Cl2N2O2P |
Molecular Weight |
307.11 g/mol |
IUPAC Name |
2-[bis(2-chloroethyl)amino]-3H-1,3,2-benzoxazaphosphinin-4-one |
InChI |
InChI=1S/C11H13Cl2N2O2P/c12-5-7-15(8-6-13)18-14-11(16)9-3-1-2-4-10(9)17-18/h1-4H,5-8H2,(H,14,16) |
InChI Key |
LALJZVYEWUOVNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NP(O2)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-[bis(2-hydroxyethyl)amino]ethanol;[(1E,3E)-octadeca-1,3-dienyl] hydrogen sulfate](/img/structure/B12760019.png)



